molecular formula C18H15ClFNO4S B2648971 2-(4-CHLOROPHENOXY)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)ACETAMIDE CAS No. 852438-89-2

2-(4-CHLOROPHENOXY)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2648971
CAS No.: 852438-89-2
M. Wt: 395.83
InChI Key: IBUNEGXQVHHYJR-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of chlorophenoxy, dihydrothiophene, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.

    Synthesis of 1,1-dioxido-2,3-dihydro-3-thiophene: This intermediate can be prepared through the oxidation of 2,3-dihydrothiophene using an oxidizing agent such as hydrogen peroxide.

    Coupling reaction: The final step involves coupling the intermediates with 4-fluoroaniline under appropriate conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating specific enzymes.

    Interaction with receptors: Modulating receptor activity.

    Pathway modulation: Affecting signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    4-Fluoroaniline: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene structures.

Uniqueness

The uniqueness of 2-(4-CHLOROPHENOXY)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)ACETAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially valuable in various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO4S/c19-13-1-7-17(8-2-13)25-11-18(22)21(15-5-3-14(20)4-6-15)16-9-10-26(23,24)12-16/h1-10,16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUNEGXQVHHYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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